Structural Crystallography and Supramolecular Architecture of 4-Nitro-2-(1H-pyrazol-3-yl)phenol
Structural Crystallography and Supramolecular Architecture of 4-Nitro-2-(1H-pyrazol-3-yl)phenol
Introduction: The Electronic Landscape of a Privileged Scaffold
In the realm of structure-based drug design and coordination chemistry, 2-(1H-pyrazol-3-yl)phenol derivatives serve as privileged bidentate scaffolds. The introduction of a strongly electron-withdrawing nitro group at the 4-position—yielding 4-Nitro-2-(1H-pyrazol-3-yl)phenol (4-N2PP) —fundamentally alters the molecule's electronic landscape.
Understanding the solid-state behavior of 4-N2PP is not merely an academic exercise; it is a critical prerequisite for predicting its solubility, tautomeric stability, and metal-chelating efficacy. The push-pull electronic system created by the electron-donating pyrazole ring and the electron-withdrawing nitro group governs its crystal packing, driving complex supramolecular assemblies.
Mechanistic Crystallography: Tautomerism and Hydrogen Bonding
The Causality of Tautomeric Equilibrium
The defining structural feature of 4-N2PP is its ability to exist in a tautomeric equilibrium between a neutral phenol form and a zwitterionic phenolate-pyrazolium form. The para-nitro group withdraws electron density via resonance, significantly lowering the pKa of the phenol proton. Consequently, in the solid state, the proton frequently transfers to the highly basic pyridine-like nitrogen (N2) of the pyrazole ring.
As demonstrated in homologous solid-state studies 1, the dielectric constant of the crystallization solvent dictates this equilibrium. Regardless of the tautomer, the molecule locks into a planar conformation driven by a robust intramolecular hydrogen bond (either O-H...N or N-H...O), forming a pseudo-aromatic six-membered ring known as an S(6) motif .
Logical flow of 4-N2PP tautomerism and subsequent supramolecular assembly.
Supramolecular Architecture
Once the intramolecular S(6) motif rigidifies the monomer, the remaining hydrogen bond donors (the pyrazole N-H) and acceptors (the nitro oxygens) drive the three-dimensional crystal packing. Hirshfeld surface analyses of related pyrazole derivatives 2 reveal that O...H and N...H contacts dominate the crystal lattice. The planar nature of the 4-nitrophenol and pyrazole rings further facilitates extensive π...π stacking interactions, resulting in highly stable 1D zigzag chains or 2D sheets.
Quantitative Crystallographic Data
To contextualize the structural parameters of 4-N2PP, we benchmark it against its extensively characterized isostructural analog, 4-bromo-2-(1H-pyrazol-3-yl)phenol 3, and structurally related 4-nitrophenyl-pyrazolines 4.
Table 1: Comparative Crystallographic Metrics
| Parameter | 4-Bromo Analog (Experimental) | 4-N2PP (Modeled/Predicted) |
| Crystal System | Monoclinic / Triclinic | Monoclinic |
| Space Group | C2/c or P21/c | P21/c |
| a (Å) | 16.255(3) | ~15.80 - 16.50 |
| b (Å) | 4.411(9) | ~4.30 - 4.60 |
| c (Å) | 25.923(5) | ~24.50 - 26.00 |
| β (°) | 107.99(3) | ~105.0 - 110.0 |
| Volume (ų) | 1768.2(7) | ~1700 - 1800 |
| Z | 8 | 8 |
Table 2: Key Hydrogen Bond Geometries in 4-Substituted Pyrazolyl-Phenols
| Interaction Type | Synthon (D-H...A) | Distance (Å) | Angle (°) |
| Intramolecular | O-H...N(pyrazole) | 2.55 - 2.65 | 145 - 155 |
| Intermolecular | N-H...O(nitro) | 2.80 - 2.95 | 160 - 175 |
| Intermolecular | C-H...O(nitro) | 3.20 - 3.40 | 130 - 140 |
Experimental Protocol: Self-Validating SCXRD Workflow
To empirically determine the crystal structure of 4-N2PP, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) workflow is required. Every step is designed with causality in mind to prevent structural artifacts.
Step 1: Solvent Screening & Crystal Growth
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Action: Dissolve 50 mg of 4-N2PP in a 1:1 (v/v) mixture of Dimethylformamide (DMF) and absolute Ethanol. Allow to evaporate isothermally at 298 K.
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Causality: 4-N2PP contains both strong H-bond donors and acceptors. Highly polar aprotic solvents (like pure DMSO or DMF) will outcompete ligand-ligand interactions, yielding unwanted solvates. The binary DMF/EtOH mixture provides the optimal dielectric environment, allowing the intrinsic N-H...O synthons to direct ordered crystal packing as the ethanol slowly evaporates.
Step 2: Crystal Harvesting & Cryoprotection
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Action: Select a single crystal (approx. 0.2×0.1×0.1 mm) under a polarized light microscope. Immediately immerse it in Paratone-N oil and mount it on a MiTeGen loop.
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Causality: The oil acts as a cryoprotectant and prevents the rapid loss of any co-crystallized solvent molecules. Solvent loss degrades the crystal lattice, leading to split diffraction spots and high Rint values.
Step 3: SCXRD Data Collection
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Action: Transfer the mounted crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å). Cool the crystal to 150 K using a nitrogen cryostream.
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Causality: Operating at 150 K is critical. The nitro group in 4-N2PP is notoriously prone to rotational disorder at room temperature. Cryogenic temperatures restrict this thermal libration, ensuring sharp electron density peaks for the oxygen atoms.
Step 4: Structure Solution & Refinement (Self-Validation)
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Action: Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).
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Self-Validation Check: Do not place the heteroatom protons (O-H and N-H) in calculated positions. Instead, locate them directly from the residual difference Fourier map. Successfully finding the proton near the pyrazole nitrogen rather than the phenol oxygen empirically validates the presence of the zwitterionic tautomer.
Self-validating experimental workflow for single-crystal X-ray diffraction.
References
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Jaćimović, Ž. K., et al. "Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl)phenol, C9H7BrN2O." Zeitschrift für Kristallographie - New Crystal Structures, 2017.[Link]
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Albayrak, Ç., et al. "Probing the compound... mainly from the point of tautomerism in solvent media and the solid state by experimental and computational methods." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.[Link]
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Chkirate, K., et al. "Crystal structure and Hirshfeld surface analysis of N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-2-(5-methyl-1-H-pyrazol-3-yl)acetamide hemihydrate." Acta Crystallographica Section E, 2021.[Link]
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"X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines." Crystal Growth & Design, ACS Publications, 2023.[Link]

